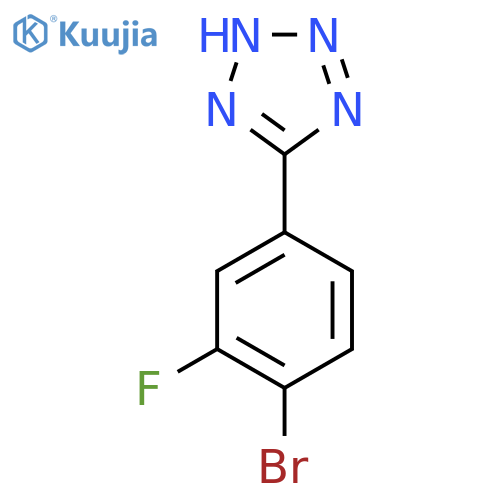

Cas no 2092076-72-5 (5-(4-Bromo-3-fluoro-phenyl)-2H-tetrazole)

2092076-72-5 structure

商品名:5-(4-Bromo-3-fluoro-phenyl)-2H-tetrazole

CAS番号:2092076-72-5

MF:C7H4BrFN4

メガワット:243.035862922668

MDL:MFCD34187133

CID:5164064

PubChem ID:131599403

5-(4-Bromo-3-fluoro-phenyl)-2H-tetrazole 化学的及び物理的性質

名前と識別子

-

- 5-(4-Bromo-3-fluoro-phenyl)-2H-tetrazole

-

- MDL: MFCD34187133

- インチ: 1S/C7H4BrFN4/c8-5-2-1-4(3-6(5)9)7-10-12-13-11-7/h1-3H,(H,10,11,12,13)

- InChIKey: IUOCZMPZUDHROT-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(C2N=NNN=2)=CC=1F

計算された属性

- せいみつぶんしりょう: 241.96034g/mol

- どういたいしつりょう: 241.96034g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 182

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 54.5Ų

- 疎水性パラメータ計算基準値(XlogP): 1.9

5-(4-Bromo-3-fluoro-phenyl)-2H-tetrazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 82R0054-1g |

5-(4-Bromo-3-fluoro-phenyl)-2H-tetrazole |

2092076-72-5 | 96% | 1g |

¥8726.45 | 2024-04-19 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 82R0054-5g |

5-(4-Bromo-3-fluoro-phenyl)-2H-tetrazole |

2092076-72-5 | 96% | 5g |

¥34958.27 | 2024-04-19 | |

| eNovation Chemicals LLC | Y1126402-1g |

5-(4-Bromo-3-fluoro-phenyl)-2H-tetrazole |

2092076-72-5 | 95% | 1g |

$1115 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1126402-1g |

5-(4-Bromo-3-fluoro-phenyl)-2H-tetrazole |

2092076-72-5 | 95% | 1g |

$1115 | 2025-02-26 | |

| eNovation Chemicals LLC | Y1126402-5g |

5-(4-Bromo-3-fluoro-phenyl)-2H-tetrazole |

2092076-72-5 | 95% | 5g |

$4475 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1126402-5g |

5-(4-Bromo-3-fluoro-phenyl)-2H-tetrazole |

2092076-72-5 | 95% | 5g |

$4475 | 2025-02-21 | |

| eNovation Chemicals LLC | Y1126402-1g |

5-(4-Bromo-3-fluoro-phenyl)-2H-tetrazole |

2092076-72-5 | 95% | 1g |

$1115 | 2025-02-21 | |

| eNovation Chemicals LLC | Y1126402-5g |

5-(4-Bromo-3-fluoro-phenyl)-2H-tetrazole |

2092076-72-5 | 95% | 5g |

$4475 | 2025-02-26 |

5-(4-Bromo-3-fluoro-phenyl)-2H-tetrazole 関連文献

-

Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

-

H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054

2092076-72-5 (5-(4-Bromo-3-fluoro-phenyl)-2H-tetrazole) 関連製品

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

- 2230780-65-9(IL-17A antagonist 3)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2092076-72-5)5-(4-Bromo-3-fluoro-phenyl)-2H-tetrazole

清らかである:99%/99%

はかる:1g/5g

価格 ($):1094.0/4381.0